N-(4-methyl-1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(4-methyl-1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide” contains a thiazole ring, a xanthene ring, and a carboxamide group . Thiazole is a heterocyclic compound that consists of a five-membered C3NS ring. Xanthene is a tricyclic compound that forms the core of many fluorescent dyes. Carboxamide is a functional group that consists of a carbonyl group (C=O) attached to an amine group (NH2).
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of appropriate precursors under specific conditions . For instance, N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives were synthesized by combining thiazole and sulfonamide, groups with known antibacterial activity .Molecular Structure Analysis
The molecular structure of a similar compound, Ethyl N-(4-methyl-1,3-thiazol-2-yl)glycinate, has been analyzed using various spectroscopic techniques .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, various N-(4-methyl-5-(4-((substituted phenylamino) methyl)-5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)thiazol-2-yl) benzamides have been synthesized and their in vitro antimicrobial activity has been evaluated .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the properties of 3-Ethoxy-N-(4-methyl-1,3-thiazol-2-yl)-4-(4-pyridinylmethoxy)benzamide have been studied .Scientific Research Applications
Supramolecular Gelators
N-(thiazol-2-yl) benzamide derivatives, including those with methyl functionality and related structural motifs, have been synthesized and investigated for their gelation behavior. The study aimed to understand the impact of methyl groups and multiple non-covalent interactions, such as π-π interactions and S⋯O interactions, on the ability of these compounds to form gels in ethanol/water and methanol/water mixtures. This research highlights the potential of such compounds in developing new materials with specific gelation properties (Yadav & Ballabh, 2020).
Antimicrobial Activity
Thiazole-based heterocyclic amides, including those related to the structure of N-(4-methyl-1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide, have been synthesized and assessed for antimicrobial activities. These compounds have shown promising results against a range of microorganisms, suggesting potential applications in developing new antimicrobial agents (Çakmak et al., 2022).
Antifungal and Anticancer Applications
Research into derivatives with thiazolyl and xanthenyl units has demonstrated significant antifungal and anticancer activities. For instance, certain novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have shown higher antifungal activity against phytopathogenic fungi than standard treatments. Furthermore, compounds with structural similarities to this compound have been identified as potent anticancer agents against several cancer cell lines, offering a basis for the development of new therapeutic agents (Du et al., 2015), (Ravinaik et al., 2021).
Material Science and Polymer Research
The compound has also found applications in material science, particularly in the synthesis of new polyamides with improved properties. Aromatic dicarboxylic acids related to the xanthene and thiazolyl structures have been polycondensed with various aromatic diamines to produce polyamides demonstrating high thermal stability, solubility in polar aprotic solvents, and the ability to form transparent, strong, and flexible films. These materials exhibit potential for advanced applications in fields requiring materials with specific thermal and mechanical properties (Guo et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been found to targetGlucokinase , an enzyme that facilitates the conversion of glucose to glucose-6-phosphate, a crucial step in glucose metabolism .
Mode of Action
Based on the known actions of similar compounds, it may interact with its target enzyme, potentially altering its activity and thus influencing glucose metabolism .
Biochemical Pathways
If it indeed targets glucokinase, it would impact theglycolysis pathway and glucose metabolism .
Result of Action
If it indeed targets glucokinase, it could potentially influence glucose metabolism, which could have wide-ranging effects on cellular energy production .
Safety and Hazards
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S/c1-11-10-23-18(19-11)20-17(21)16-12-6-2-4-8-14(12)22-15-9-5-3-7-13(15)16/h2-10,16H,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLQCVPQIZVPOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.